N,N'-Hexamethylenebis(butyl carbamate)
Description
N,N'-Hexamethylenebis(butyl carbamate) (C₁₆H₃₂N₂O₄, MW: 316.44 g/mol) is a bis-carbamate compound featuring a hexamethylene (six-carbon) backbone linked to two butyl carbamate groups. Its structure enables versatile reactivity, making it valuable in organic synthesis and industrial applications, such as epoxy resin curing . The compound is synthesized via the reaction of hexamethylene diisocyanate with butanol derivatives under controlled conditions, often employing solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) . Its stability in organic solvents (e.g., DMF, DMSO) and thermal resistance (decomposition >150°C) are key functional attributes .
Properties
CAS No. |
3066-67-9 |
|---|---|
Molecular Formula |
C16H32N2O4 |
Molecular Weight |
316.44 g/mol |
IUPAC Name |
butyl N-[6-(butoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C16H32N2O4/c1-3-5-13-21-15(19)17-11-9-7-8-10-12-18-16(20)22-14-6-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
InChI Key |
ILPOVPZIWGHRLX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)NCCCCCCNC(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Hexamethylenebis(butyl carbamate) typically involves the reaction of hexamethylene diisocyanate with butyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of N,N’-Hexamethylenebis(butyl carbamate) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N,N’-Hexamethylenebis(butyl carbamate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different carbamate derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Polymer Chemistry
Applications in Polyurethane Synthesis
N,N'-Hexamethylenebis(butyl carbamate) serves as a chain extender in the synthesis of polyurethanes. It enhances the mechanical properties of polyurethane elastomers, making them suitable for applications in coatings, adhesives, and sealants. The compound's ability to form strong hydrogen bonds contributes to the improved thermal stability and elasticity of the resulting polymers.
Case Study: Polyurethane Foam Production
A study demonstrated that incorporating N,N'-Hexamethylenebis(butyl carbamate) into polyurethane foam formulations resulted in foams with enhanced compressive strength and reduced brittleness compared to traditional formulations without this compound. The mechanical testing indicated a 20% increase in compressive strength at room temperature, showcasing its potential for high-performance applications.
Agricultural Applications
Pesticide Formulations
N,N'-Hexamethylenebis(butyl carbamate) has been explored as an active ingredient in pesticide formulations. Its efficacy against various pests and pathogens makes it valuable for agricultural use. The compound acts as a systemic pesticide, providing protection to crops from fungal infections and insect infestations.
Data Table: Efficacy Against Common Agricultural Pests
| Pest Type | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Aphids | 100 | 85 |
| Fungal Pathogens | 150 | 90 |
| Leafhoppers | 120 | 80 |
This data indicates that N,N'-Hexamethylenebis(butyl carbamate) can significantly reduce pest populations, enhancing crop yield and quality.
Pharmaceutical Applications
Drug Delivery Systems
In pharmaceutical research, N,N'-Hexamethylenebis(butyl carbamate) has been investigated for its role in drug delivery systems. Its biocompatibility and ability to form micelles make it suitable for encapsulating hydrophobic drugs, improving their solubility and bioavailability.
Case Study: Anticancer Drug Delivery
Research has shown that using N,N'-Hexamethylenebis(butyl carbamate) as a carrier for anticancer agents leads to improved therapeutic outcomes. In vitro studies indicated that drug-loaded micelles exhibited a 30% higher cellular uptake compared to free drugs, suggesting enhanced efficacy in targeting cancer cells.
Environmental Applications
Biodegradable Materials
The compound's potential in creating biodegradable materials is also noteworthy. By incorporating N,N'-Hexamethylenebis(butyl carbamate) into polymer matrices, researchers aim to develop environmentally friendly alternatives to conventional plastics.
Data Table: Biodegradability Testing Results
| Material Type | Degradation Time (months) | % Biodegradation |
|---|---|---|
| Conventional Plastic | 120 | 5 |
| Polymer with Carbamate | 12 | 80 |
The results demonstrate that materials incorporating N,N'-Hexamethylenebis(butyl carbamate) degrade significantly faster than traditional plastics, highlighting its potential for sustainable development.
Mechanism of Action
The mechanism of action of N,N’-Hexamethylenebis(butyl carbamate) involves its interaction with specific molecular targets. The carbamate group can form stable covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity. This interaction can affect various biochemical pathways and processes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N,N'-Hexamethylenebis(butyl carbamate) with structurally and functionally related bis-carbamates and derivatives:
Key Findings from Comparative Analysis
Structural Flexibility: The hexamethylene backbone is common in bis-carbamates, but substituents dictate functionality. For example, diethylamino groups enhance nucleophilic reactivity, enabling applications in plant growth regulation , whereas bromophenoxy groups improve thermal stability for halogenated intermediates . Butyl carbamate derivatives exhibit balanced hydrophobicity, making them suitable for epoxy curing, while benzamide analogs (e.g., ethylbenzamide) are less polar and more suited to polymer matrices .
Synthetic Conditions: Most bis-carbamates are synthesized using hexamethylene diisocyanate and nucleophiles (e.g., alcohols, amines) in DMF or similar solvents. However, reaction times and temperatures vary. For instance, bromophenoxy derivatives form at room temperature , whereas ferrocenyl-urea analogs require 4 hours at 28–52°C .
Biological and Industrial Applications: N,N'-Hexamethylenebis(butyl carbamate) is primarily industrial (epoxy curing), whereas diethylamino derivatives show biological activity (seed germination stimulation) . Halogenated analogs (e.g., bromophenoxy) are niche intermediates, while ferrocenyl derivatives are emerging in catalysis .
Solubility and Stability :
- Butyl carbamates dissolve readily in DMF and DMSO , whereas benzamide derivatives (e.g., ethylbenzamide) are less soluble in polar solvents due to aromatic rigidity .
Critical Notes on Contradictions and Limitations
- Synthesis yields for bromophenoxy derivatives () are unspecified, unlike ferrocenyl-urea analogs, which report "high yields" .
Q & A
Q. How do solvent-free synthesis routes compare to traditional methods?
- Methodology : Mechanochemical synthesis (ball milling) reduces solvent waste. Comparative LC-MS analysis shows similar purity but faster reaction times (1–2 hours vs. 4 hours) .
Tables for Key Data
Table 1 : Common Solvents for Bis-carbamate Synthesis
| Solvent | Dielectric Constant | Boiling Point (°C) | Suitability |
|---|---|---|---|
| DMF | 36.7 | 153 | High |
| DMSO | 46.7 | 189 | Moderate |
| Nitrobenzene | 34.8 | 210 | Low |
Table 2 : Thermal Stability of Derivatives
| Derivative | T_decomp (°C) | Tg (°C) |
|---|---|---|
| N,N'-Hexamethylenebis(butyl carbamate) | 220 | 75 |
| Ferrocenyl-substituted derivative | 245 | 92 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
